molecular formula C23H29N5O3 B2359428 (4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 1903885-50-6

(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2359428
CAS No.: 1903885-50-6
M. Wt: 423.517
InChI Key: ONRQKXCJNMMMQF-UHFFFAOYSA-N
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Description

(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
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Biological Activity

The compound (4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety and a tetrahydropyrazolo derivative, which are known for their roles in various pharmacological activities. The molecular formula is C₁₉H₂₃N₃O₂, with a molecular weight of approximately 325.41 g/mol. Its structural complexity allows for interactions with multiple biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₂
Molecular Weight325.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Research indicates that compounds similar to this one often exhibit inhibitory effects on various enzymes and receptors, particularly those involved in cell proliferation and signaling pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the tetrahydropyrazolo structure may contribute to its antitumor activity.

Antitumor Activity

In studies involving related compounds, significant antitumor effects have been observed. For instance, analogs have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves targeting folate receptors or interfering with nucleotide biosynthesis pathways .

Case Studies and Research Findings

  • Antiproliferative Effects : A study demonstrated that compounds with similar structural motifs inhibited the growth of human tumor cells through mechanisms involving S-phase accumulation and apoptosis . This suggests that our compound may also possess such properties.
  • Enzyme Inhibition : Compounds structurally related to the target compound have been identified as dual inhibitors of GARFTase and AICARFTase, leading to depletion of ATP pools in cells. This mechanism highlights the potential for targeting metabolic pathways in cancer therapy .
  • Neurotransmitter Interaction : The piperazine component may facilitate interactions with serotonin or dopamine receptors, which can influence mood and cognitive functions. This aspect opens avenues for exploring potential neuropharmacological applications.

Table 2: Summary of Biological Activities from Related Studies

Activity TypeRelated CompoundEffect ObservedReference
AntitumorPyrrolo[2,3-d]pyrimidineInhibition of cell proliferation
Enzyme InhibitionGARFTase/AICARFTase InhibitorATP depletion leading to apoptosis
Neurotransmitter ModulationPiperazine derivativesPotential effects on mood and cognition

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c29-22(17-8-9-21(24-16-17)31-19-6-1-2-7-19)26-11-13-27(14-12-26)23(30)20-15-18-5-3-4-10-28(18)25-20/h8-9,15-16,19H,1-7,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRQKXCJNMMMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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